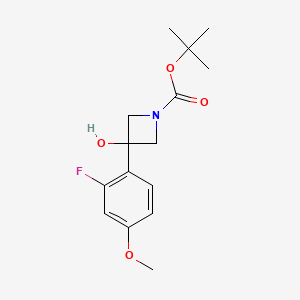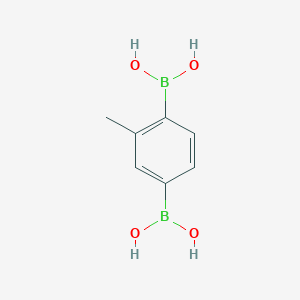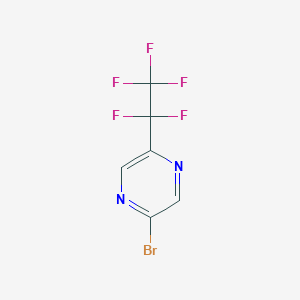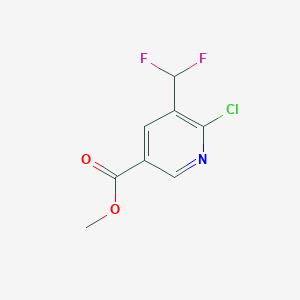
(3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the 3-position and an amine group attached to a propyl chain with a pentafluoroethyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of the 3-methyl-benzylamine, which is then reacted with 3-pentafluoroethyloxy-propyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and propyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted benzyl or propyl compounds.
Scientific Research Applications
(3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine exerts its effects involves interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The pentafluoroethyloxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-bound receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-benzyl)-(3-trifluoromethyloxy-propyl)-amine
- (3-Methyl-benzyl)-(3-chloroethyloxy-propyl)-amine
- (3-Methyl-benzyl)-(3-methoxy-propyl)-amine
Uniqueness
Compared to similar compounds, (3-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical stability and specific interactions with biological targets.
Properties
Molecular Formula |
C13H16F5NO |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C13H16F5NO/c1-10-4-2-5-11(8-10)9-19-6-3-7-20-13(17,18)12(14,15)16/h2,4-5,8,19H,3,6-7,9H2,1H3 |
InChI Key |
JOGFIFGHULJUIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
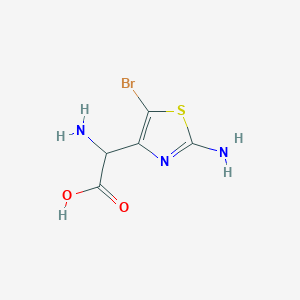
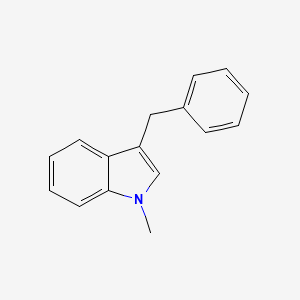

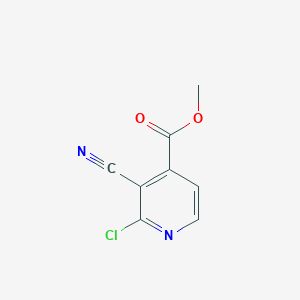
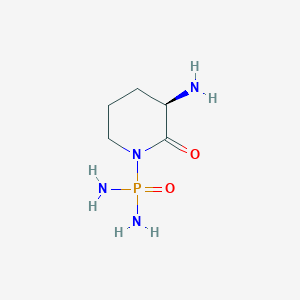

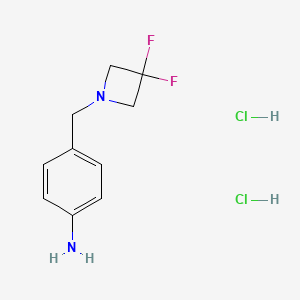
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
